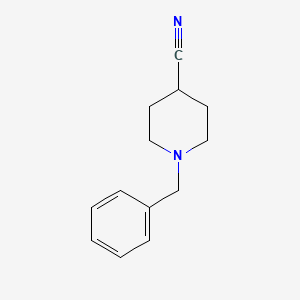

1-Benzylpiperidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzylpiperidine-4-carbonitrile chemical properties

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction

This compound is a pivotal chemical intermediate, recognized for its versatile piperidine scaffold which is a prevalent structural motif in a wide array of biologically active compounds.[1] The significance of this compound is anchored in its role as a key building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] Its structure, featuring a lipophilic benzyl group for potential blood-brain barrier penetration and a chemically versatile nitrile group, makes it an invaluable precursor for drug discovery and development professionals.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivities, and applications, with a focus on the practical insights required for laboratory research and development.

Physicochemical and Safety Profile

A clear understanding of the compound's fundamental properties is essential for its effective use and safe handling in a laboratory setting.

Core Properties

| Property | Value | Source |

| CAS Number | 62718-31-4 | |

| Molecular Formula | C₁₃H₁₆N₂ | [4][5] |

| Molecular Weight | 200.28 g/mol | [4] |

| Appearance | Colorless to light yellow Solid-liquid mixture | [6] |

| Boiling Point | 330.3 ± 35.0 °C (Predicted) | [6] |

| Density | 1.06 g/cm³ (Predicted) | [6] |

| pKa | 6.95 ± 0.10 (Predicted) | [6] |

| IUPAC Name | This compound | [4] |

| SMILES | C1CN(CCC1C#N)CC2=CC=CC=C2 | [4] |

Safety and Handling

Safe handling is paramount when working with any chemical intermediate. This compound requires careful management according to its hazard profile.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is between 2-8°C.[6]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective methods are reductive amination and a multi-step route from piperidine-4-carboxylic acid.

Caption: Comparative overview of two primary synthetic routes to this compound.

Protocol 1: Reductive Amination

This method is often preferred for its efficiency, utilizing a one-pot reaction that combines 4-cyanopiperidine and benzaldehyde. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is stable in acidic conditions, making it ideal for reductive aminations without reducing the aldehyde starting material prematurely.[7]

Step-by-Step Methodology: [7]

-

Reaction Setup: To a solution of 2%(v/v) acetic acid in tetrahydrofuran (435 mL), add 4-cyanopiperidine (7.19 g, 65.27 mmol) and benzaldehyde (7.0 mL, 68.53 mmol).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (18.73 g, 84.85 mmol) to the mixture. The mild acidity of the solution facilitates the formation of the iminium ion intermediate, which is then readily reduced by STAB.

-

Reaction Monitoring: Stir the mixture rapidly at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove water-soluble impurities.

-

Isolation: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as an oil.

-

Purification (as HCl salt): For purification and stable storage, dissolve the oil in diethyl ether (~300 mL), filter any insolubles, and slowly add 1M HCl in ether (60 mL). Cool the mixture in an ice bath to precipitate the hydrochloride salt.

-

Final Product: Filter the resulting solid, rinse with cold ether, and dry under vacuum to collect this compound hydrochloride (13.616 g, 88% yield).

Core Chemical Reactivity and Transformations

The nitrile group is the primary site of reactivity, serving as a versatile functional handle that can be transformed into other critical moieties like aldehydes, amines, or carboxylic acids.

Caption: Key chemical transformations of the nitrile group in this compound.

Protocol 2: Reduction to N-Benzyl-4-piperidinecarboxaldehyde

The partial reduction of the nitrile to an aldehyde is arguably the most significant transformation of this compound, as the resulting product, N-benzyl-4-piperidinecarboxaldehyde, is a direct precursor to Donepezil, a cornerstone drug for Alzheimer's disease treatment.[1][8] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. It is a powerful and sterically hindered reducing agent that forms a stable intermediate with the nitrile at low temperatures, which upon aqueous work-up, hydrolyzes to the aldehyde. Precise temperature control is crucial to prevent over-reduction to the primary amine.

Step-by-Step Methodology: [8]

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve this compound (2.0 g, 9.99 mmol) in toluene (20 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DIBAL-H (1.5M in Toluene, 13.3 mL, ~20 mmol) dropwise, maintaining the temperature at 0°C. The use of a 2:1 molar ratio of DIBAL-H ensures complete conversion.[8]

-

Reaction: Stir the mixture at 0°C for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol (10 mL) at 0°C. This step safely neutralizes the excess, highly reactive DIBAL-H.

-

Work-up: Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes.

-

Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic phases, wash with saturated brine (2 x 150 mL), and dry over anhydrous magnesium sulfate.

-

Final Product: Filter and concentrate the solution under reduced pressure to obtain N-benzyl-4-piperidinecarboxaldehyde as a colorless oil (1.74 g, 86.1% yield).

Applications in Drug Discovery and Medicinal Chemistry

The 1-benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting the CNS.[9] this compound is a direct embodiment of this principle, acting as a foundational element for complex molecular architectures.

-

Alzheimer's Disease: As detailed, its primary application is in the synthesis of the acetylcholinesterase inhibitor Donepezil.[1][8][10] The cholinergic hypothesis of Alzheimer's disease makes acetylcholinesterase a key therapeutic target, and inhibitors like Donepezil are principal drugs prescribed to manage symptoms.[10]

-

Opioid Receptor Ligands: The 4-substituted piperidine core is fundamental to potent opioid analgesics like fentanyl.[3] The nitrile can be converted to an anilido group, making this compound a valuable starting point for developing novel analgesics with modulated affinity for mu, delta, and kappa opioid receptors.[3]

-

Broader CNS Agents: Derivatives have been investigated for a range of neuropharmacological activities, including the development of dual-target inhibitors of acetylcholinesterase and serotonin transporters, which may offer a multi-faceted approach to treating the complex nature of Alzheimer's disease.[10]

Analytical Characterization

Purity assessment and characterization are critical for any pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

-

Methodology: A reverse-phase (RP) HPLC method is typically suitable. For derivatives of this compound, analysis can be performed using a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[11][12] This allows for the separation and quantification of the main compound and any process-related impurities.

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for the medicinal chemist. Its straightforward synthesis and the rich, predictable reactivity of its nitrile group provide a reliable pathway to complex and valuable pharmaceutical targets. A thorough understanding of its properties, synthetic protocols, and chemical transformations, as outlined in this guide, is essential for researchers and scientists aiming to leverage this key intermediate in the development of next-generation therapeutics.

References

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

This compound | C13H16N2 | CID 793383. PubChem. [Link]

-

Separation of 1-Benzyl-4-((2-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis method of N-benzyl-4-piperidine formaldehyde. SciSpace. [Link]

- Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

-

1-Benzylpiperidine-4-carboxaldehyde. SpectraBase. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. [Link]

-

This compound. Oakwood Chemical. [Link]

-

1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584. PubChem. [Link]

Sources

- 1. This compound | 62718-31-4 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C13H16N2 | CID 793383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. This compound CAS#: 62718-31-4 [m.chemicalbook.com]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of 1-Benzyl-4-((2-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Analytical Blueprint: A Technical Guide to the Structure Elucidation of 1-Benzylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 1-benzylpiperidine-4-carbonitrile, a key intermediate in synthetic chemistry. Moving beyond a simple recitation of methods, this document details the strategic application and interpretation of cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just the "how," but the "why" of structure elucidation.

Introduction and Molecular Overview

This compound (C₁₃H₁₆N₂) is a heterocyclic compound of significant interest as a precursor and building block in the synthesis of various pharmaceutical agents. Its structure combines a flexible piperidine ring, a benzyl group, and a polar nitrile functional group, making it a versatile scaffold. Accurate and definitive confirmation of its molecular structure is a critical prerequisite for its use in any synthetic pathway, ensuring the integrity of subsequent research and development.

This guide will walk through a logical, multi-pronged approach to confirming the identity and purity of this molecule, treating the process as a cohesive puzzle where each piece of analytical data constrains the possible structure until only one correct solution remains.

Core Molecular Properties:

-

Molecular Formula: C₁₃H₁₆N₂

-

Molecular Weight: 200.28 g/mol [1]

-

Monoisotopic Mass: 200.1313 Da[1]

-

IUPAC Name: this compound[1]

The Workflow of Structure Elucidation

Caption: A typical workflow for synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons.[2][3][4]

For this compound, we expect distinct signals corresponding to the benzyl group protons, the piperidine ring protons, and the unique carbons throughout the structure. The following data is predicted using NMRium, a reliable online prediction tool, and serves as a strong benchmark for experimental results.[5]

¹H NMR Spectroscopy Analysis

Proton NMR reveals the number of unique proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns (multiplicity).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) | Typical aromatic region. The five protons of the monosubstituted benzene ring are chemically similar and appear as a complex multiplet. |

| b | 3.51 | Singlet | 2H | -CH₂ -Ph | Benzylic protons adjacent to a nitrogen atom. Appears as a singlet as there are no adjacent protons. |

| c | 2.85 | Triplet | 2H | Piperidine-H (axial, C2/C6) | Protons on carbons adjacent to the nitrogen are deshielded. Axial protons are typically more shielded than equatorial. |

| d | 2.15 | Triplet | 2H | Piperidine-H (equatorial, C2/C6) | Equatorial protons on carbons adjacent to the nitrogen. |

| e | 2.75 | Triplet of Triplets | 1H | Piperidine-H (C4) | The single proton at the carbon bearing the nitrile group is coupled to the four adjacent protons on C3 and C5. |

| f | 1.95 - 1.80 | Multiplet | 4H | Piperidine-H (C3/C5) | The four protons on the C3 and C5 positions of the piperidine ring. |

¹³C NMR Spectroscopy Analysis

Carbon NMR indicates the number of unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | 138.0 | Ar-C (Quaternary) | The quaternary carbon of the benzene ring attached to the benzylic CH₂ group. |

| 2 | 129.5 | Ar-C H (ortho) | The two ortho carbons of the benzene ring. |

| 3 | 128.5 | Ar-C H (meta) | The two meta carbons of the benzene ring. |

| 4 | 127.3 | Ar-C H (para) | The single para carbon of the benzene ring. |

| 5 | 122.0 | -C ≡N | The carbon of the nitrile group, typically found in this region.[6] |

| 6 | 63.2 | -C H₂-Ph | The benzylic carbon, deshielded by the adjacent nitrogen atom. |

| 7 | 53.0 | Piperidine-C (C2/C6) | The two equivalent carbons adjacent to the nitrogen atom. |

| 8 | 29.0 | Piperidine-C (C3/C5) | The two equivalent carbons beta to the nitrogen atom. |

| 9 | 25.5 | Piperidine-C (C4) | The carbon atom bearing the nitrile group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9] For this compound, the key is to identify the characteristic absorptions for the nitrile and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (Piperidine & Benzyl) |

| 2260-2230 | Medium-Sharp | C≡N Stretch | Nitrile |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

The most diagnostic peak in the IR spectrum is the sharp absorption around 2240 cm⁻¹ , which is a classic indicator of a nitrile (C≡N) functional group.[6][10] Its presence is a crucial piece of evidence for the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and can confirm the connectivity of different structural units.

For this compound, Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 201, confirming the molecular weight of 200.28 g/mol .

Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in predictable ways. The fragmentation is dominated by cleavages that form stable carbocations. For this molecule, the most likely fragmentation pathways involve cleavage of the bond beta to the piperidine nitrogen and the bond beta to the aromatic ring (benzylic cleavage).[11][12][13]

Sources

- 1. This compound | C13H16N2 | CID 793383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. app.nmrium.com [app.nmrium.com]

- 6. Fundamentals of Fourier Transform Infrared Spectroscopy by Brian C. Smith | Goodreads [goodreads.com]

- 7. agilent.com [agilent.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. chem.uci.edu [chem.uci.edu]

- 10. PROSPRE [prospre.ca]

- 11. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ugto.mx [ugto.mx]

- 13. m.youtube.com [m.youtube.com]

1-Benzylpiperidine-4-carbonitrile CAS number 62718-31-4

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 1-benzyl-4-cyanopiperidine, is a versatile bifunctional molecule. Its significance stems from the integration of two critical pharmacophores: the N-benzyl piperidine motif and the cyano group.

-

The N-Benzyl Piperidine (N-BP) Scaffold : This structural motif is prevalent in a multitude of approved drugs and clinical candidates.[1][2] Its three-dimensional nature and structural flexibility are frequently exploited by medicinal chemists to fine-tune efficacy and physicochemical properties. The tertiary amine provides a basic handle for salt formation, enhancing solubility, while the benzyl group can engage in crucial cation-π and π-π interactions with biological targets.[1][2]

-

The Cyano (Nitrile) Group : This functional group is a cornerstone of synthetic versatility. It serves as a precursor to several other key functionalities, including primary amines, aldehydes, and carboxylic acids, making it an invaluable handle for molecular elaboration in drug discovery campaigns.[3]

Consequently, this compound is not merely a chemical reagent but a strategic building block for constructing complex molecular architectures, particularly for agents targeting the central nervous system (CNS).[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application.

Physical and Chemical Properties

The key identifying properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62718-31-4 | [5][6] |

| Molecular Formula | C₁₃H₁₆N₂ | [3][7] |

| Molecular Weight | 200.28 g/mol | [5][7] |

| IUPAC Name | This compound | [5][7] |

| Appearance | Colorless to light yellow solid-liquid mixture or liquid | [5][8] |

| Boiling Point | 330.3 ± 35.0 °C (Predicted) | [8] |

| Density | 1.06 g/cm³ (Predicted) | [8] |

| pKa | 6.95 ± 0.10 (Predicted) | [8] |

| Storage Temperature | 2-8°C or Refrigerator | [5][8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment.

-

Mass Spectrometry (MS) : The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 201. This is confirmed in experimental procedures where the product shows m/z = 201 [M+H]⁺.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The spectrum would predictably show multiplets for the aromatic protons of the benzyl group between 7.2-7.4 ppm. A singlet for the benzylic methylene protons (-CH₂-Ph) would appear around 3.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region, typically between 1.5 and 3.0 ppm.

-

¹³C-NMR : Key signals would include the nitrile carbon (C≡N) around 120 ppm, aromatic carbons between 127-138 ppm, the benzylic carbon (-CH₂-Ph) near 63 ppm, and several signals for the piperidine ring carbons in the 25-55 ppm range.

-

Synthesis Methodologies: A Protocol-Driven Approach

The most common and efficient synthesis of this compound is through the reductive amination of 4-cyanopiperidine with benzaldehyde. This method is favored for its high yield and operational simplicity.

Recommended Protocol: Reductive Amination

This protocol, adapted from established procedures, provides a reliable pathway to the target compound with high purity and yield.[9]

Causality of Reagent Selection :

-

Sodium Triacetoxyborohydride (STAB) : STAB is the reducing agent of choice for this transformation. Unlike stronger hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), STAB is a mild and selective reagent. It readily reduces the iminium ion intermediate formed in situ from the condensation of 4-cyanopiperidine and benzaldehyde but does not typically reduce the aldehyde starting material or the nitrile functional group. Its tolerance of mildly acidic conditions, which catalyze iminium ion formation, makes it ideal for this one-pot reaction.

Diagram 1: Synthesis via Reductive Amination.

Step-by-Step Experimental Protocol :

-

Reaction Setup : To a solution of 4-Cyanopiperidine (1.00 equiv) and Benzaldehyde (1.05 equiv) in a suitable solvent such as tetrahydrofuran (THF) containing 2% (v/v) acetic acid, add sodium triacetoxyborohydride (1.3 equiv) portion-wise while stirring rapidly at ambient temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride (brine).

-

Isolation : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification (as Hydrochloride Salt) : For purification and stable storage, dissolve the crude oil in diethyl ether. Slowly add a 1M solution of HCl in ether and cool the mixture in an ice bath to precipitate the hydrochloride salt.

-

Final Product : Filter the resulting solid, rinse with cold ether, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.[9] An 88% yield has been reported for this procedure.[9]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for chemical transformation, serving as a gateway to a variety of synthetically valuable derivatives.

Diagram 2: Key Synthetic Transformations.

Reduction of the Nitrile Group

-

To an Aldehyde : The nitrile can be selectively reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at controlled temperatures.[10] The resulting product, N-benzyl-4-piperidinecarboxaldehyde, is a documented key intermediate in the synthesis of Donepezil, a prominent medication for the treatment of Alzheimer's disease.[3] This transformation underscores the direct relevance of the title compound to active pharmaceutical ingredient (API) manufacturing.

-

To a Primary Amine : Complete reduction of the nitrile to a primary amine, yielding 1-benzyl-4-(aminomethyl)piperidine, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens a pathway to derivatives functionalized at the 4-position with an aminomethyl group, a common feature in bioactive molecules.

Hydrolysis of the Nitrile Group

-

To a Carboxylic Acid : The nitrile group can be hydrolyzed under either acidic or basic conditions to yield 1-Benzylpiperidine-4-carboxylic acid.[11] While this reaction can sometimes be challenging for α-aminonitriles due to potential side reactions, it provides a route to another important class of piperidine derivatives used in drug synthesis.[12][13]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry place, typically a refrigerator, to maintain product quality.[5][8]

-

Conclusion

This compound (CAS 62718-31-4) is a high-value synthetic intermediate whose utility is firmly established in the field of pharmaceutical research and development. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its nitrile group, makes it an indispensable building block for accessing a wide range of complex 4-substituted piperidine derivatives. Its documented role as a precursor to key intermediates for APIs like Donepezil highlights its strategic importance, solidifying its place in the modern medicinal chemist's toolbox.

References

-

Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride. PrepChem.com. [Link]

-

This compound | C13H16N2 | CID 793383. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). [Link]

-

Supplementary Information. Macmillan Group, Princeton University. [Link]

- CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine.

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

China Piperidine Manufacturers Suppliers Factory. BIOSYNCE. [Link]

-

1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983. PubChem, National Center for Biotechnology Information. [Link]

-

4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound. MySkinRecipes. [Link]

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

4-Benzylpiperidine. NIST WebBook. [Link]

-

Commission on Narcotic Drugs, Sixty-seventh session. United Nations. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 62718-31-4 | Benchchem [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 62718-31-4 [sigmaaldrich.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | C13H16N2 | CID 793383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 62718-31-4 [m.chemicalbook.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 11. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperidine-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the principal synthetic routes for 1-Benzylpiperidine-4-carbonitrile, a pivotal intermediate in the synthesis of various pharmaceutical agents. The document is tailored for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, comparative analysis of synthetic strategies, and field-tested experimental protocols. We will delve into the causality behind procedural choices, emphasizing self-validating methodologies to ensure reproducibility and high purity. The two primary methods discussed are one-pot reductive amination and direct N-alkylation, with a focus on their respective advantages, yields, and operational considerations.

Introduction

This compound (CAS No: 62718-31-4, Molecular Formula: C₁₃H₁₆N₂) is a substituted piperidine derivative of significant interest in medicinal chemistry.[1][2][3] Its structure features a benzyl group attached to the piperidine nitrogen and a nitrile group at the C4 position. This compound serves as a crucial building block for more complex molecules, most notably in the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key precursor for Donepezil (Aricept).[4][5] Donepezil is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[4] The efficient and scalable synthesis of this compound is therefore a critical step in the manufacturing pipeline of these important therapeutics. This guide will explore the most effective and commonly employed synthetic pathways to this intermediate.

Core Synthetic Strategies

Two predominant strategies are employed for the synthesis of this compound: one-pot reductive amination and direct N-alkylation of piperidine-4-carbonitrile. The selection of a particular route is often dictated by factors such as raw material availability, desired scale, reaction efficiency, and impurity profile.

Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure for forming carbon-nitrogen bonds.[6] This method involves the reaction of a carbonyl compound (benzaldehyde) with a primary or secondary amine (4-cyanopiperidine). The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent to yield the target tertiary amine.[6]

The choice of reducing agent is critical to prevent the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and selectivity for iminium ions over ketones and aldehydes.[6][7] This process is favored for its high yields and operational simplicity.

Caption: Mechanism of Reductive Amination.

Direct N-Alkylation

Direct N-alkylation is a classic and straightforward approach based on the nucleophilic substitution (Sₙ2) reaction mechanism. In this method, the secondary amine of piperidine-4-carbonitrile acts as a nucleophile, attacking an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride.[8]

The reaction requires a base, typically a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or DMF being common.[8]

Caption: Mechanism of Direct N-Alkylation.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from a high-yield procedure and represents a reliable method for laboratory-scale synthesis.[7]

Materials and Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Reagents: 4-Cyanopiperidine, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Tetrahydrofuran (THF), Acetic Acid, Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (brine) solution, Magnesium Sulfate (MgSO₄).

Caption: Experimental Workflow for Reductive Amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2% (v/v) acetic acid in tetrahydrofuran (435 mL) in a round-bottom flask, add 4-Cyanopiperidine (7.19 g, 65.27 mmol).[7]

-

Reagent Addition: Add benzaldehyde (7.0 mL, 68.53 mmol, 1.05 equiv) to the mixture.[7]

-

Reduction: Begin rapid stirring and add sodium triacetoxyborohydride (18.73 g, 84.85 mmol, 1.3 equiv) in portions, ensuring the temperature does not rise significantly.[7]

-

Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated aqueous sodium chloride (brine).[7]

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and evaporate the solvent under reduced pressure to yield the crude product as an oil.[7] The reported yield for this procedure is approximately 88% after conversion to the HCl salt.[7]

Detailed Experimental Protocol: Direct N-Alkylation

This protocol describes a general and effective method for the direct benzylation of piperidine-4-carbonitrile.

Materials and Equipment:

-

Three-neck flask with condenser and nitrogen inlet

-

Heating mantle with magnetic stirrer

-

Standard glassware for extraction and filtration

-

Reagents: Piperidine-4-carbonitrile, Benzyl chloride (or Benzyl bromide), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous), Diethyl ether, Deionized water.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck flask equipped with a condenser and under a nitrogen atmosphere, suspend piperidine-4-carbonitrile (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile.[8]

-

Reagent Addition: While stirring, add benzyl chloride (1.1 equiv) dropwise to the suspension.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-70°C) and stir until TLC analysis indicates complete consumption of the starting amine.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and base.

-

Drying and Isolation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Direct N-Alkylation |

| Starting Materials | 4-Cyanopiperidine, Benzaldehyde | Piperidine-4-carbonitrile, Benzyl Halide |

| Key Reagent | Sodium Triacetoxyborohydride | Potassium Carbonate (or other base) |

| Reaction Type | One-pot iminium formation & reduction | Sₙ2 Nucleophilic Substitution |

| Typical Solvents | THF, Dichloromethane | Acetonitrile, DMF |

| Temperature | Room Temperature | Room Temp. to Moderate Heating (70°C) |

| Reported Yield | High (e.g., ~88%)[7] | Good to High |

| Advantages | Mild conditions, high selectivity, one-pot procedure, avoids handling lachrymatory benzyl halides directly if benzaldehyde is used. | Uses common and inexpensive reagents, straightforward procedure. |

| Disadvantages | Reducing agent can be moisture-sensitive and relatively expensive. | Potential for over-alkylation (quaternary salt formation) if conditions are not controlled, benzyl halides are lachrymatory.[8] |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion is at m/z = 201.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile stretch (C≡N) around 2240 cm⁻¹.

Safety Considerations

-

4-Cyanopiperidine and its derivatives: Handle with care as nitrile-containing compounds can be toxic.

-

Benzaldehyde: Can cause skin and eye irritation.

-

Benzyl Halides (Chloride/Bromide): These are lachrymators and should be handled in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

-

Solvents: THF, acetonitrile, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves must be worn at all times.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. Both reductive amination and direct N-alkylation offer viable and efficient pathways to the target molecule. Reductive amination, particularly with sodium triacetoxyborohydride, stands out as a mild, high-yielding, one-pot method ideal for many applications. Direct N-alkylation provides a robust alternative using more classical and cost-effective reagents. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols and analyses provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.

References

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

-

Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride - PrepChem.com. [Link]

-

Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. [Link]

-

1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem. [Link]

-

Synthesis method of N-benzyl-4-piperidine formaldehyde (2020) | Hu Kun - SciSpace. [Link]

-

This compound | C13H16N2 | CID 793383 - PubChem. [Link]

- CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google P

-

One-pot synthesis of... | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis of 1-benzylpiperidine-4-carboxaldehyde - PrepChem.com. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. [Link]

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

-

tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate - MySkinRecipes. [Link]

-

This compound - Oakwood Chemical. [Link]

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google P

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. [Link]

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. [Link]

-

Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

-

Alkylation of 1, 2 and 4 with Benzyl Bromide | Download Table - ResearchGate. [Link]

-

4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) - PubChem. [Link]

- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google P

-

Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. - ChemRxiv. [Link]

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. [Link]

Sources

- 1. This compound | C13H16N2 | CID 793383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62718-31-4 [sigmaaldrich.com]

- 3. This compound [oakwoodchemical.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

Unlocking the Therapeutic Potential of 1-Benzylpiperidine-4-carbonitrile: A Technical Guide to its Putative Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbonitrile is a versatile heterocyclic compound recognized primarily as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] While comprehensive studies detailing its intrinsic mechanism of action are not extensively published, its chemical architecture, centered on the N-benzylpiperidine scaffold, provides a strong foundation for predicting its biological targets and pharmacological effects. This guide synthesizes the available scientific literature on its synthesis, structural analogs, and the broader class of benzylpiperidine derivatives to propose a putative mechanism of action. We will explore its potential interactions with key central nervous system targets, including sigma receptors, acetylcholinesterase, and monoamine transporters, thereby providing a scientifically grounded framework for future research and drug development endeavors.

Introduction: The Significance of the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, denoting a molecular framework that is capable of binding to multiple, diverse biological targets.[3] This scaffold's therapeutic ubiquity stems from two core pharmacophoric features:

-

A Basic Nitrogen Atom: The piperidine ring's nitrogen is typically protonated at physiological pH, enabling it to form crucial ionic interactions with acidic residues within receptor binding pockets.[3]

-

An Aromatic Benzyl Group: The benzyl substituent provides a lipophilic region for engaging in hydrophobic and π-π stacking interactions with target proteins.[3]

The rigid, non-planar piperidine ring acts as a conformational scaffold, orienting these key features in a specific three-dimensional arrangement essential for optimal receptor engagement. This compound (Figure 1) embodies this privileged scaffold, suggesting a high likelihood of significant biological activity.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Role as a Pharmaceutical Intermediate

This compound is a valuable building block in organic synthesis. One common synthetic route involves the reductive amination of benzaldehyde with 4-cyanopiperidine, often using a reducing agent like sodium triacetoxyborohydride. This straightforward and efficient method allows for the facile construction of the core scaffold.

Caption: Simplified synthetic workflow for this compound.

Its primary utility lies in its role as a precursor for more complex molecules, particularly those targeting the central nervous system. For instance, the reduction of the nitrile group to an aldehyde yields N-benzylpiperidine-4-carboxaldehyde, a key intermediate in the synthesis of the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[4]

A Putative Mechanism of Action: Insights from Structural Analogs

While direct pharmacological data for this compound is scarce, a robust, putative mechanism can be constructed by examining the well-documented activities of its structural analogs. The evidence strongly suggests that its biological effects are likely mediated through one or more of the following targets.

Sigma (σ) Receptors

A significant body of research has identified 4-benzylpiperidine derivatives as potent ligands for sigma receptors, with a general preference for the σ1 subtype over σ2.[5][6] Sigma receptors are unique intracellular proteins, predominantly located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions, including ion channel regulation, neurotransmitter release, and neuronal survival.

-

Causality: The N-benzylpiperidine core provides the essential amine and hydrophobic domains that fit the pharmacophore model for σ1 ligands.[5] The interaction with σ1 receptors can modulate dopaminergic and glutamatergic neurotransmission, which may underlie potential antipsychotic or neuroprotective effects.[6]

Acetylcholinesterase (AChE)

The structural similarity of the benzylpiperidine core to that of Donepezil and other AChE inhibitors makes this enzyme a highly probable target.[7][8] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition increases cholinergic signaling.

-

Causality: Derivatives of 1-benzylpiperidine have been synthesized and shown to exhibit moderate to potent inhibitory activity against AChE.[9] The benzyl group can engage with the peripheral anionic site (PAS) of the enzyme, while the protonated piperidine nitrogen interacts with the catalytic anionic site (CAS), effectively blocking acetylcholine's access.

Serotonin Transporter (SERT)

Several studies have explored dual-target inhibitors for Alzheimer's disease that simultaneously block AChE and the serotonin transporter (SERT).[8][9] This is driven by the high prevalence of neuropsychiatric symptoms, such as depression, in Alzheimer's patients, which are linked to dysregulated serotonergic systems.

-

Causality: Benzylpiperidine derivatives have demonstrated affinity for SERT in the low micromolar range.[9] By inhibiting the reuptake of serotonin from the synapse, these compounds can enhance serotonergic neurotransmission, suggesting a potential antidepressant or anxiolytic effect.

Monoacylglycerol Lipase (MAGL)

More recently, the benzylpiperidine scaffold has been investigated for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[10] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to analgesic and anti-inflammatory effects.

-

Causality: The benzylpiperidine core can be optimized to fit into the active site of MAGL. This line of investigation points to a potential role for this compound derivatives in pain and inflammation modulation.[10]

Proposed Signaling Pathways

Based on the likely targets, this compound could modulate several key signaling pathways. The diagram below illustrates a hypothetical model of its multi-target engagement in a neuron.

Caption: Putative multi-target mechanism of this compound.

A Framework for Experimental Validation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required. The following protocols serve as a self-validating system to test the hypotheses derived from its structural class.

Tier 1: Target Engagement - Radioligand Binding Assays

The initial step is to confirm direct binding to the putative targets. This is most effectively accomplished through competitive radioligand binding assays.

Experimental Protocol: Sigma Receptor Binding Assay

-

Preparation of Membranes: Prepare membrane homogenates from a suitable tissue source rich in the target receptor (e.g., guinea pig brain for sigma receptors).[6]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of this compound.[5]

-

Non-specific Binding: In a parallel set of wells, add a high concentration of a known non-labeled ligand (e.g., haloperidol) to determine non-specific binding.

-

Equilibration: Incubate the plates at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.

This protocol can be adapted for other targets, such as SERT, using appropriate radioligands like [³H]-citalopram.

Tier 2: Functional Activity - Enzyme Inhibition & Neurotransmitter Uptake Assays

Following confirmation of binding, the functional consequence of this interaction must be determined.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, varying concentrations of this compound, and the AChE enzyme solution. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

Tier 3: Cellular & Systemic Effects

The final stage involves assessing the compound's effects in a more complex biological context, such as cell-based assays or in vivo models, to establish a link between molecular action and physiological response.

Caption: A tiered experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This compound stands as a compound of significant interest, not only as a synthetic intermediate but also as a potential neuroactive agent in its own right. Based on a comprehensive analysis of its privileged scaffold and the activities of its close structural analogs, its mechanism of action is likely to be multi-faceted, involving interactions with sigma receptors, acetylcholinesterase, and monoamine transporters. This multi-target profile could be highly advantageous for treating complex neurological disorders that involve multiple pathological pathways, such as Alzheimer's disease.

The experimental framework outlined in this guide provides a clear and logical path for future research. Elucidating the precise binding affinities, functional potencies, and downstream signaling effects of this compound will be crucial in unlocking its full therapeutic potential. Such studies will not only define its mechanism of action but will also inform the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

References

-

Costantino, L., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-benzylpiperidine and 1-Aralkyl-4-benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(3), 849-858. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

1-Benzyl-4-cyano-4-phenylpiperidine. (n.d.). PubChem. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

1-BENZYL-4-PHENYL-PIPERIDINE-4-CARBONITRILE, HYDROCHLORIDE. (n.d.). PharmaCompass. [Link]

-

4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1). (n.d.). PubChem. [Link]

-

Villalobos-Hernández, J. R., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]

-

Villalobos-Hernández, J. R., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

-

Sgammato, R., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 265, 116084. [Link]

-

1-Benzylpiperidine-4-carbaldehyde. (n.d.). PubChem. [Link]

-

N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

The Privileged Scaffold: A Technical Guide to 1-Benzylpiperidine-4-carbonitrile Derivatives and Analogs in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a journey of molecular architecture. At the heart of this endeavor lies the identification and optimization of privileged scaffolds – molecular frameworks that consistently demonstrate biological activity across a range of targets. Among these, the 1-benzylpiperidine moiety stands out as a cornerstone in the design of centrally active agents and other targeted therapies. This in-depth technical guide provides a comprehensive exploration of 1-benzylpiperidine-4-carbonitrile and its derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential.

The this compound Core: A Strategic Starting Point

The this compound scaffold is a synthetically accessible and highly versatile starting point for the development of a diverse library of compounds. Its strategic value lies in the distinct functionalities it presents:

-

The Piperidine Ring: A saturated heterocycle that imparts favorable physicochemical properties, including improved solubility and the ability to be protonated at physiological pH, facilitating interactions with biological targets.[1] Its conformational flexibility allows for optimal spatial orientation of substituents.[1]

-

The N-Benzyl Group: This lipophilic group plays a crucial role in target engagement, often through hydrophobic and π-stacking interactions within receptor binding pockets.[2] It also serves as a key point for synthetic modification to fine-tune potency and selectivity.[2]

-

The 4-Carbonitrile Moiety: A versatile functional group that can be readily transformed into other key functionalities such as amines, carboxylic acids, or tetrazoles, providing a gateway to a wide array of chemical diversity.

This unique combination of features has established the 1-benzylpiperidine scaffold as a "privileged structure" in medicinal chemistry, particularly in the pursuit of agents targeting the central nervous system (CNS).[2]

Synthesis of the Core Scaffold: A Tale of Two Pathways

The synthesis of the this compound core is typically approached through two primary and efficient routes: Reductive Amination and N-Alkylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Reductive Amination of 4-Cyanopiperidine

This is a widely employed one-pot reaction that involves the condensation of 4-cyanopiperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Objective: To synthesize this compound via reductive amination.

Materials:

-

4-Cyanopiperidine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-cyanopiperidine in the chosen solvent, add benzaldehyde at room temperature.

-

Stir the mixture for 20-30 minutes to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent, well-suited for reductive aminations and tolerant of the nitrile functionality.[3]

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with reported values. The disappearance of the aldehyde proton signal and the appearance of the benzylic methylene protons in the ¹H NMR spectrum are key indicators of a successful transformation.

Pathway B: N-Alkylation of 4-Cyanopiperidine

This classical approach involves the direct alkylation of the secondary amine of 4-cyanopiperidine with a benzyl halide in the presence of a base.

Sources

Spectroscopic Characterization of 1-Benzylpiperidine-4-carbonitrile: A Technical Guide

Abstract

1-Benzylpiperidine-4-carbonitrile is a key synthetic intermediate in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its molecular architecture, featuring a benzyl-protected piperidine ring and a strategically placed nitrile group, offers a versatile scaffold for medicinal chemistry.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug discovery and development workflow. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in fundamental principles and supported by comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol .[1] The molecule's structure, as depicted below, consists of a piperidine ring N-substituted with a benzyl group, and a nitrile functional group at the C4 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | Multiplet | 5H | Ar-H (Phenyl) |

| 3.55 | Singlet | 2H | N-CH₂ -Ph |

| 2.80-2.90 | Multiplet | 1H | CH -CN |

| 2.65-2.75 | Multiplet | 2H | Piperidine-H (axial, C2/C6) |

| 2.20-2.30 | Multiplet | 2H | Piperidine-H (equatorial, C2/C6) |

| 1.90-2.05 | Multiplet | 2H | Piperidine-H (axial, C3/C5) |

| 1.75-1.85 | Multiplet | 2H | Piperidine-H (equatorial, C3/C5) |

Interpretation:

-

Aromatic Region (7.25-7.40 ppm): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in this region.

-

Benzylic Protons (3.55 ppm): The two protons of the methylene bridge connecting the nitrogen to the phenyl group are chemically equivalent and should appear as a sharp singlet.

-

Piperidine Ring Protons (1.75-2.90 ppm): The protons on the piperidine ring will exhibit more complex splitting patterns due to conformational chair-flipping and axial/equatorial environments. The proton at C4, adjacent to the electron-withdrawing nitrile group, is expected to be the most deshielded of the piperidine ring protons. The protons at C2 and C6, adjacent to the nitrogen, will also be deshielded compared to those at C3 and C5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 137.5 | Ar-C (Quaternary) |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 127.3 | Ar-CH |

| 122.0 | -C ≡N |

| 63.0 | N-C H₂-Ph |

| 52.5 | Piperidine-C H₂ (C2/C6) |

| 29.0 | Piperidine-C H₂ (C3/C5) |

| 25.0 | Piperidine-C H-CN (C4) |

Interpretation:

-

Aromatic Carbons (127.3-137.5 ppm): The spectrum will show four signals for the six carbons of the phenyl ring due to symmetry.

-

Nitrile Carbon (122.0 ppm): The carbon of the nitrile group typically appears in this region.

-

Benzylic Carbon (63.0 ppm): The carbon of the N-CH₂ group is characteristically found around this chemical shift.

-

Piperidine Ring Carbons (25.0-52.5 ppm): The carbons of the piperidine ring will have distinct signals, with the C4 carbon bearing the nitrile group being the most upfield among the ring carbons directly attached to hydrogen.

Experimental Protocol for NMR Data Acquisition

Experimental Protocol for GC-MS Analysis

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra detail the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups, most notably the nitrile. The mass spectrum reveals the molecular weight and a characteristic fragmentation pattern dominated by the formation of the tropylium ion. These data and protocols serve as a valuable resource for researchers in synthetic and medicinal chemistry, ensuring the quality and integrity of this important building block in the development of novel therapeutics.

References

-

PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Benzylpiperidine. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

mzCloud. (2018, November 29). N-Benzyl-4-piperidone. Retrieved January 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Retrieved January 2, 2026, from [Link]

Sources

Physical and chemical properties of 1-Benzylpiperidine-4-carbonitrile

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Benzylpiperidine-4-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a piperidine scaffold, a versatile nitrile functional group, and a lipophilic benzyl moiety, renders it a valuable building block for a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, with a focus on its significance in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights.

Molecular Structure and Core Properties

This compound, with the CAS Number 62718-31-4, is a disubstituted piperidine derivative.[1] The structure is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a nitrile group at the C4 position. This combination of a tertiary amine and a cyano group dictates its chemical behavior and synthetic utility.

Caption: Chemical structure of this compound.

Physical Properties

The physical state of this compound is described as a colorless to light yellow solid-liquid mixture, and it is often supplied as a liquid.[2] A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to light yellow Solid-liquid mixture | [2] |

| Boiling Point | 330.3 ± 35.0 °C (Predicted) | [2] |

| Density | 1.06 g/cm³ (Predicted) | [2] |

| pKa | 6.95 ± 0.10 (Predicted) | [2] |

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 62718-31-4 | [1] |

| InChI | InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | [1] |

| InChIKey | CKJUFUGVCGDYHH-UHFFFAOYSA-N | [1] |

| SMILES | C1CN(CCC1C#N)CC2=CC=CC=C2 | [1] |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with 4-cyanopiperidine.[3] This reaction typically employs a mild reducing agent, such as sodium triacetoxyborohydride, in an appropriate solvent system.[3]

Caption: Key chemical transformations of the nitrile group.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. [4]this compound serves as a foundational element for the synthesis of various therapeutic agents, particularly those targeting the central nervous system. [5][6]

-

Opioid Receptor Ligands: The 4-substituted piperidine structure is a cornerstone of potent opioid analgesics, such as fentanyl and its analogs. [6]The nitrile group provides a convenient entry point for the elaboration of the C4 position, which is critical for modulating receptor affinity and selectivity. [6]* CNS Agents: Derivatives of this compound are explored for their potential in treating neurological and psychiatric disorders. [5][6]The benzyl group can be modified to fine-tune properties like blood-brain barrier penetration, a key consideration for CNS-acting drugs. [6]Its structural motifs are found in compounds being investigated for Alzheimer's disease and as antipsychotic agents. [4][7]* Neurotransmitter Research: This compound and its derivatives are utilized in research to understand neurotransmitter systems. [5]They serve as tools to probe the mechanisms of action and identify potential therapeutic targets for mental health conditions. [5]

Analytical Characterization (Spectral Properties)

While specific spectral data can vary based on the solvent and instrument used, the expected characteristics for this compound are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (-CH₂-), and multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and a characteristic signal for the nitrile carbon (typically in the 115-125 ppm range).

-